N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core structure
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target various cancer cell lines
Mode of Action
Compounds with similar structures have been reported to exhibit anticancer activity . They interact with their targets, leading to changes such as cell cycle arrest and induction of apoptosis .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell cycle regulation and apoptosis .
Result of Action
Compounds with similar structures have been reported to exhibit anticancer activity, causing cell cycle arrest and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-(morpholinosulfonyl)ethylamine under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could produce a sulfoxide. Substitution reactions could result in a variety of functionalized derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and cellular pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxole derivatives: These compounds share the core benzo[d][1,3]dioxole structure and may have similar chemical properties and reactivity.
Morpholine derivatives: Compounds containing the morpholine ring can exhibit similar biological activities and applications.
Sulfonamide derivatives: These compounds often have comparable pharmacological profiles and can be used in similar therapeutic contexts.
Uniqueness
N-(2-(morpholinosulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the benzo[d][1,3]dioxole core, morpholine ring, and sulfonamide group allows for a diverse range of applications and interactions, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-(2-morpholin-4-ylsulfonylethyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6S/c17-14(11-1-2-12-13(9-11)22-10-21-12)15-3-8-23(18,19)16-4-6-20-7-5-16/h1-2,9H,3-8,10H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENXADLIZGSUAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.